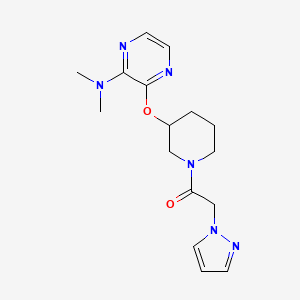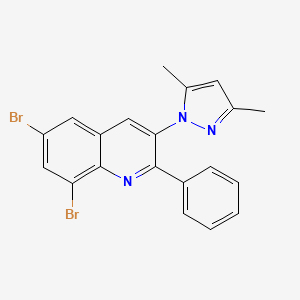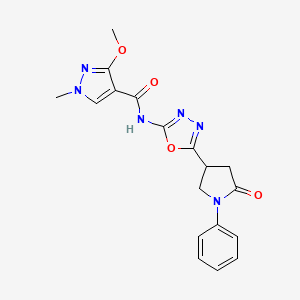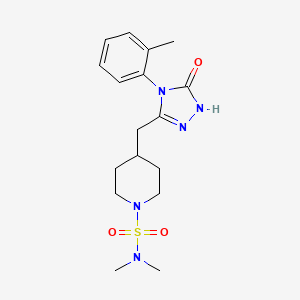
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway, which plays a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway is activated when the Notch receptor binds to its ligand, leading to the cleavage of the Notch receptor by gamma-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of various genes involved in cell proliferation and differentiation. DAPT inhibits the cleavage of the Notch receptor by gamma-secretase, thereby blocking the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. In cancer cells, DAPT inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DAPT is its specificity for the Notch signaling pathway. DAPT has been shown to have minimal off-target effects, making it a valuable tool for studying the Notch signaling pathway. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DAPT is its potential toxicity, especially at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
Orientations Futures
There are several future directions for the research on DAPT. One of the directions is to explore the potential of DAPT as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of DAPT and its interaction with other signaling pathways. Furthermore, the development of more specific and potent gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of DAPT involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 3,5-dichlorophenyl isocyanate to form 2-(3,5-dichlorobenzamido)benzoic acid. The next step involves the reaction of 2-(3,5-dichlorobenzamido)benzoic acid with thionyl chloride to form 2-(3,5-dichlorobenzamido)benzoyl chloride. The final step involves the reaction of 2-(3,5-dichlorobenzamido)benzoyl chloride with ethyl 4-aminothiazole-5-carboxylate to form DAPT.
Applications De Recherche Scientifique
DAPT has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. One of the most promising applications of DAPT is in cancer therapy. DAPT has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. Additionally, DAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBDNIOCTYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)